molecular formula C12H13NO3 B2852617 Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 67752-52-7

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No. B2852617
CAS RN: 67752-52-7
M. Wt: 219.24
InChI Key: WSBUDAJUVYHBLM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound with the molecular weight of 219.24 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate . The InChI code is 1S/C12H13NO3/c1-2-16-12(15)9-7-8-5-3-4-6-10(8)13-11(9)14/h3-6,9H,2,7H2,1H3,(H,13,14) .


Chemical Reactions Analysis

The chemical reactions of Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate involve a Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .


Physical And Chemical Properties Analysis

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate is a powder at room temperature . Its molecular weight is 219.24 .

Scientific Research Applications

1. Crystal Structure Analysis

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has been studied for its crystal structure properties. It consists of ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate and other units, forming a three-dimensional network structure through weak hydrogen bonds and π–π interactions (Baba et al., 2019).

2. Biological Activity

The compound has been identified in natural products with biological activity. For example, helquinoline, a tetrahydroquinoline derivative, showed high biological activity against bacteria and fungi (Asolkar et al., 2004).

3. Synthesis and Antibacterial Properties

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have been synthesized using ultrasound-promoted reactions, showing moderate antibacterial activity against various bacterial strains (Balaji et al., 2013).

4. Chemical Reactivity and Synthesis

The compound's reactivity has been explored for synthesizing different quinolones and tetrahydro-4-oxoquinolines, providing insights into its versatility in chemical reactions (Guillou et al., 1998).

5. Development of New Synthesis Protocols

Recent studies have developed new protocols for synthesizing 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, enhancing the understanding of its formation and potential applications (Zaitseva et al., 2022).

6. Study of Central Nervous System Active Compounds

Research on compounds like ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate, related to ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate, has shown effects on motor control in mice, indicating potential CNS activity (Hung et al., 1985).

7. Exploring New Chemical Pathways

The compound has been used in exploring new chemical pathways, such as the cyclization of amino-acid derivatives to produce various heterocyclic compounds (Proctor et al., 1972).

properties

IUPAC Name

ethyl 2-oxo-3,4-dihydro-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)9-7-11(14)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBUDAJUVYHBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)NC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

Citations

For This Compound
2
Citations
W JING, X SUN, Q LAN, A LIU - Chinese Journal of …, 2019 - pesquisa.bvsalud.org
Objective: To study nitrogenous chemical constituents from the seeds of Brassica campestris. Method: The aerial parts of nonfat seeds were extracted with 75% ethanol heat refluxing …
Number of citations: 1 pesquisa.bvsalud.org
荆文光, 孙晓波, 兰青山, 刘安 - 中国实验方剂学杂志, 2019 - cqvip.com
: 目的: 芸薹子中含氮类化学成分的分离与鉴定. 方法: 干燥并经石油醚脱脂后的芸薹子采用75% 的乙醇回流提取, 减压浓缩后所得浸膏用水悬浮后分别用石油醚, 乙酸乙酯萃取为不同极性部位, …
Number of citations: 2 www.cqvip.com

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